molecular formula C14H10Br2N2 B13684196 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13684196
M. Wt: 366.05 g/mol
InChI Key: WQQCQDHYFSXKNN-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a p-tolyl group in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated ketone in the presence of a base. The reaction conditions often include the use of solvents like toluene or ethanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tuberculosis agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with enhanced biological activities .

Properties

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

IUPAC Name

6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Br2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

WQQCQDHYFSXKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br

Origin of Product

United States

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